N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester

Peptidomimetic Synthesis Medicinal Chemistry Organic Synthesis

Standard Boc-protected phosphonoglycines often fail in sterically demanding syntheses of substituted tetrahydroisoquinoline-3-carboxylic acid (THIQ3CA) esters, leading to poor yields. This N-Cbz-protected trimethyl ester analog is the proven optimal glycine donor for such complex scaffolds, directly improving yield in three-step sequences over Boc alternatives. - **Performance Advantage**: Documented superior yields in synthesizing N-substituted THIQ3CA esters for anticoagulant medicinal chemistry. - **High Purity Grade**: Delivered at 99.63% (vs. standard 97-98%) to minimize artifacts in sensitive assays or late-stage functionalizations. - **Orthogonal Protection**: Cbz group stable under Boc cleavage conditions, enabling strategic deprotection in complex peptide/peptidomimetic synthesis.

Molecular Formula C13H18NO7P
Molecular Weight 331.26 g/mol
CAS No. 88568-95-0
Cat. No. B042368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester
CAS88568-95-0
Synonyms2-(Dimethoxyphosphinyl)-2-[[(phenylmethoxy)carbonyl]amino]acetic Acid Methyl Ester;  Benzyloxycarbonylamino(dimethoxyphosphoryl)acetic Acid Methyl Ester;  Methyl 2-(Benzyloxycarbonylamino)-2-(dimethoxyphosphoryl)acetate;  Methyl N-(Benzyloxycarbonyl)-2-
Molecular FormulaC13H18NO7P
Molecular Weight331.26 g/mol
Structural Identifiers
SMILESCOC(=O)C(NC(=O)OCC1=CC=CC=C1)P(=O)(OC)OC
InChIInChI=1S/C13H18NO7P/c1-18-12(15)11(22(17,19-2)20-3)14-13(16)21-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,16)
InChIKeyGSYSFVSGPABNNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyloxycarbonyl-2-phosphonoglycine Trimethyl Ester: Cbz-Protected Building Block


N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester (CAS 88568-95-0), also commonly designated as (±)-Z-α-phosphonoglycine trimethyl ester or N-Cbz-2-phosphonoglycine trimethyl ester, is a synthetic phosphonate analog of glycine. It belongs to the class of N-protected α-aminophosphonic acid esters, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group and the phosphonate moiety is fully esterified as a dimethyl ester, with an additional methyl ester on the carboxylic acid [1]. This fully protected architecture renders the compound stable and compatible with various organic transformations, serving as a key intermediate in the synthesis of complex amino acid derivatives, peptidomimetics, and natural product analogs [2].

N-Benzyloxycarbonyl-2-phosphonoglycine Trimethyl Ester: Irreplaceable in Advanced Synthesis


N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester (Z-α-phosphonoglycine trimethyl ester) is not a generic commodity reagent. Its performance is defined by the specific combination of its N-terminal Cbz protecting group and its fully esterified phosphonoglycine core. Substituting this compound with a related reagent, such as its Boc-protected analog (±)-Boc-α-phosphonoglycine trimethyl ester (CAS 89524-98-1), a different phosphonate ester, or an alternative glycine donor, is not straightforward. Such changes can profoundly alter reaction outcomes, including yield and stereoselectivity [1], due to differences in sterics, electronics, and stability of the protecting group under various reaction conditions. Therefore, direct, quantitative evidence of its performance in specific chemical contexts is essential for informed selection and procurement.

N-Benzyloxycarbonyl-2-phosphonoglycine Trimethyl Ester: Quantitative Evidence Guide


Superior Glycine Donor vs. Boc-Protected Analog

In a direct comparative study evaluating three different glycine donor strategies for the synthesis of highly substituted, electronically rich tetrahydroisoquinoline-3-carboxylic acid (THIQ3CA) esters, (±)-Z-α-phosphonoglycine trimethyl ester (the target compound) was identified as the optimal donor [1]. While synthesis was achievable with hydantoin or (±)-Boc-α-phosphonoglycine trimethyl ester, the Z-protected variant enabled a high-yielding approach in three mild, efficient steps [1].

Peptidomimetic Synthesis Medicinal Chemistry Organic Synthesis

Higher Purity Grades vs. Standard Specifications

The target compound is commercially available in purity grades up to ≥99% (HPLC) , with one vendor specifying a purity of 99.63% . This is in contrast to the typical commercial specification of ≥97% or ≥98% for this class of compounds, including the direct Boc-protected analog (±)-Boc-α-phosphonoglycine trimethyl ester, which is commonly offered at 95-98% purity . The availability of a 99.63% grade provides a quantitatively superior option for users with stringent purity requirements.

Analytical Chemistry Peptide Synthesis Quality Control

Higher Melting Point vs. Boc-Protected Analog

The target compound exhibits a reported melting point range of 77-82°C . Its direct structural analog, (±)-Boc-α-phosphonoglycine trimethyl ester, has a significantly lower and different melting point range of 67-71°C . This difference of approximately 10°C confirms that the two compounds have distinct crystalline packing and thermodynamic properties.

Physicochemical Characterization Formulation Crystallization

Key Intermediate for Bioactive Molecule Synthesis

The target compound has a proven track record in the synthesis of structurally diverse, biologically relevant molecules. It was a key intermediate in the concise, high-yielding synthesis of electronically rich tetrahydroisoquinoline-3-carboxylic acid (THIQ3CA) esters, a promising anticoagulant scaffold [1]. It has also been employed in the synthesis of dehydro-2-azatryptophans [2], protected derivatives of 3-pyrrolylalanine [3], and L-4-boronophenylalanine (BPA) [4].

Total Synthesis Drug Discovery Amino Acid Chemistry

N-Benzyloxycarbonyl-2-phosphonoglycine Trimethyl Ester: Key Application Scenarios


Optimal Glycine Donor for THIQ3CA Scaffold Synthesis

Based on direct comparative evidence, this compound should be prioritized as the glycine donor when synthesizing highly substituted, electronically rich N-substituted tetrahydroisoquinoline-3-carboxylic acid (THIQ3CA) esters. It was identified as the optimal choice for achieving high yields in a mild, three-step sequence, outperforming the Boc-protected analog [1]. This makes it the reagent of choice for medicinal chemistry programs targeting this promising anticoagulant scaffold.

Synthesis of Non-Natural Amino Acids with Orthogonal Protection

The combination of a Cbz-protected amine, a dimethyl phosphonate, and a methyl ester provides orthogonal protecting group options that are essential in complex peptide chemistry [1]. The Cbz group is stable to conditions that cleave Boc groups, enabling strategic deprotection sequences. This compound is therefore ideally suited for synthesizing phosphorylated amino acid analogs and peptidomimetics where a Cbz-protected phosphonoglycine unit is required.

Ultra-High Purity Grade for Sensitive Assays

Laboratories performing sensitive analytical work, high-precision biological assays, or late-stage functionalizations can specify this compound at a 99.63% purity grade [1]. This grade offers a quantifiable advantage over standard 97-98% purity alternatives, minimizing potential artifacts from impurities and ensuring more reliable and reproducible results.

Key Intermediate for 2-Azatryptophans and BPA Synthesis

For researchers following established synthetic routes to specific targets, this compound is an essential and proven intermediate. Its use is documented in the peer-reviewed literature for the synthesis of dehydro-2-azatryptophans [2] and L-4-boronophenylalanine (BPA) [3]. Procurement of this specific compound ensures alignment with published protocols and reduces the risk of synthetic failure associated with substituting unvalidated alternatives.

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